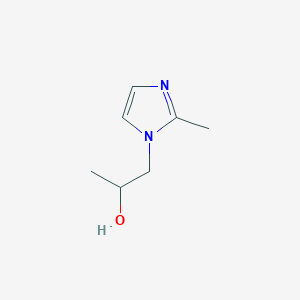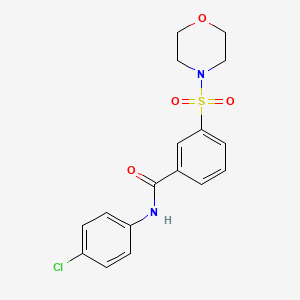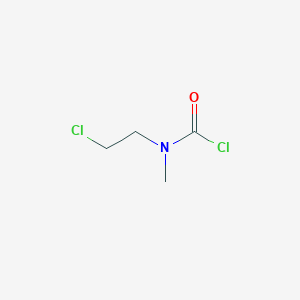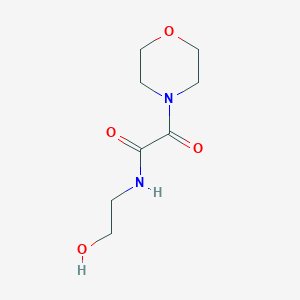![molecular formula C22H21N5O2S B3003330 N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895790-62-2](/img/structure/B3003330.png)
N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, from pharmaceutical drugs to dyes .
Molecular Structure Analysis
Thiazolothiazole ring systems have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure .Chemical Reactions Analysis
A classical method for the synthesis of heterocyclic moiety based on thiazolo[4,5-d]thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl .Physical and Chemical Properties Analysis
Thiazolothiazole compounds have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .Applications De Recherche Scientifique
Synthesis and Structural Analysis
This compound and its derivatives are often synthesized and analyzed for their molecular structure. For instance, Liu, Shih, and Hu (1987) detailed the synthesis of compounds related to thiazolo[3,2-b][1,2,4]triazole, emphasizing the importance of such compounds in understanding chemical reactions and molecular configurations (Liu, Shih, & Hu, 1987). Similarly, Xu, Zhou, Hu, and Bi (2006) focused on the synthesis and crystal structure of related compounds, which is crucial for understanding their physical and chemical properties (Xu, Zhou, Hu, & Bi, 2006).
Biological and Antimicrobial Activities
These compounds are often studied for their biological and antimicrobial activities. For example, Lobo et al. (2010) investigated synthesized compounds for their in vitro antibacterial and antifungal activities, highlighting the potential therapeutic applications of such chemical structures (Lobo, Poojary, Manjunatha, & Kumari, 2010). Additionally, Bărbuceanu et al. (2009) evaluated the antibacterial effects of thiazolo[3,2-b][1,2,4]triazole derivatives, underscoring the importance of these compounds in developing new antimicrobial agents (Bărbuceanu et al., 2009).
Antioxidant and Anti-Inflammatory Properties
Aktay et al. (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress, indicating the potential of these compounds in oxidative stress management (Aktay, Tozkoparan, & Ertan, 2005). Furthermore, compounds like thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been investigated for their anti-inflammatory activities, as researched by Tozkoparan et al. (1999), demonstrating their potential in treating inflammation-related disorders (Tozkoparan, Kılcıgil, Ertan, Kelicen, Demirdamar, & Ertana, 1999).
Anticancer Applications
Lesyk et al. (2007) synthesized compounds related to thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity, demonstrating the potential of such compounds in cancer treatment (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007). Moreover, Narayana, Raj, and Sarojini (2010) focused on the antiproliferative activity of thiazolo[3,2-b][1,2,4]triazoles, contributing to the understanding of their role in inhibiting cancer cell growth (Narayana, Raj, & Sarojini, 2010).
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-7-9-16(10-8-14)24-21(29)20(28)23-12-11-17-13-30-22-25-19(26-27(17)22)18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXBRHHDGSZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)




![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)
![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)
![7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B3003267.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)
![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3003270.png)
